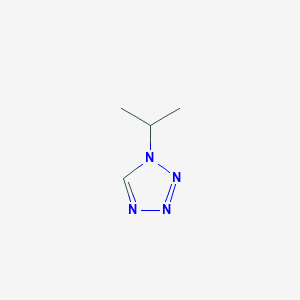

1H-Tetrazol, 1-(1-Methylethyl)-(9CI)

Übersicht

Beschreibung

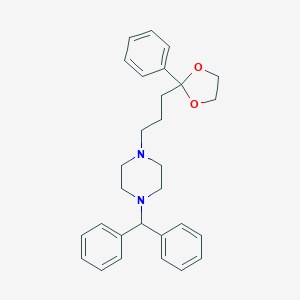

VB 20B7, also known as 2-[1-(4-Piperonyl)piperazinyl]benzothiazole, is a small molecule compound developed by Laboratorios Vita. It functions as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This compound has been primarily investigated for its potential therapeutic applications in treating digestive disorders, particularly peptic ulcers .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung von Rezeptor-Ligand-Wechselwirkungen und die Entwicklung neuer Synthesemethoden.

Biologie: VB 20B7 wird in der Forschung verwendet, um die Rolle von 5-HT3- und 5-HT4-Rezeptoren in biologischen Systemen zu verstehen.

Medizin: Die Verbindung wurde auf ihre gastroprokinetische Aktivität untersucht, was sie zu einem potenziellen Kandidaten für die Behandlung von Magen-Darm-Erkrankungen wie Gastroparese und Magengeschwüren macht

Wirkmechanismus

VB 20B7 übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Serotonin-Rezeptoren aus. Es wirkt als 5-HT4-Rezeptor-Agonist und schwacher 5-HT3-Rezeptor-Antagonist. Diese doppelte Wirkung verstärkt die Magenmotilität und beschleunigt die Magenentleerung. Der Mechanismus der Verbindung beinhaltet die Bindung an die 5-HT4-Rezeptoren, was zur Aktivierung nachgeschalteter Signalwege führt, die die Magen-Darm-Motilität fördern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VB 20B7 beinhaltet die Reaktion von 4-Piperonylpiperazin mit Benzothiazol. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, einschließlich spezifischer Temperaturen und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Der detaillierte Syntheseweg umfasst:

Bildung von 4-Piperonylpiperazin: Dieser Zwischenstoff wird durch Reaktion von Piperazin mit Piperonal unter bestimmten Bedingungen synthetisiert.

Kopplung mit Benzothiazol: Das 4-Piperonylpiperazin wird dann in Gegenwart eines geeigneten Katalysators mit Benzothiazol umgesetzt, um VB 20B7 zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von VB 20B7 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die präzise Steuerung von Temperatur, Druck und die Verwendung von Lösungsmitteln und Katalysatoren in Industriequalität.

Analyse Chemischer Reaktionen

Arten von Reaktionen

VB 20B7 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: VB 20B7 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann.

Wirkmechanismus

VB 20B7 exerts its effects primarily through its interaction with serotonin receptors. It acts as a 5-HT4 receptor agonist and a weak 5-HT3 receptor antagonist. This dual action enhances gastric motility and accelerates gastric emptying. The compound’s mechanism involves binding to the 5-HT4 receptors, leading to the activation of downstream signaling pathways that promote gastrointestinal motility .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cisaprid: Ein weiteres gastroprokinetisches Mittel, das auf Serotoninrezeptoren wirkt, aber ein anderes Sicherheitsprofil aufweist.

Metoclopramid: Ein Dopamin-Rezeptor-Antagonist mit gastroprokinetischen Eigenschaften, aber anderen Rezeptor-Zielen.

Einzigartigkeit von VB 20B7

VB 20B7 ist aufgrund seiner doppelten Wirkung auf 5-HT3- und 5-HT4-Rezeptoren einzigartig, was einen ausgewogenen Ansatz zur Verbesserung der Magen-Darm-Motilität bietet. Dieser duale Mechanismus unterscheidet es von anderen Verbindungen, die möglicherweise nur auf einen Rezeptortyp abzielen .

Eigenschaften

IUPAC Name |

1-propan-2-yltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-4(2)8-3-5-6-7-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWDTTSNSJEVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

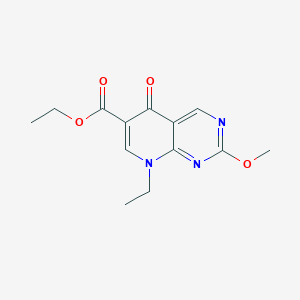

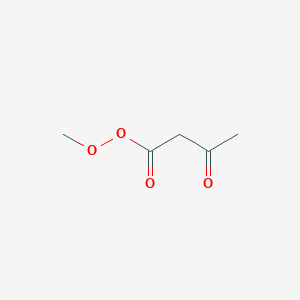

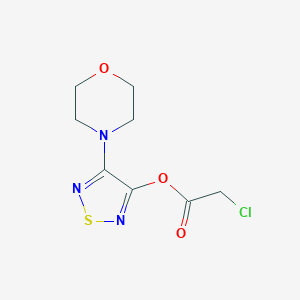

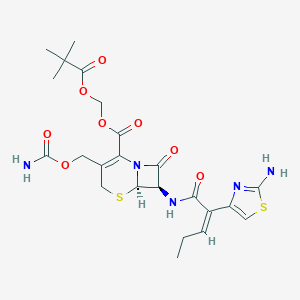

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)